Dibenzyl phosphoramidate
Overview
Description
Dibenzyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl phosphoramidate can be synthesized through the Atherton-Todd reaction, which involves the reaction of dibenzyl phosphite with ammonia or primary amines in the presence of carbon tetrachloride . The reaction conditions typically include a base to facilitate the formation of the phosphoramidate bond .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Atherton-Todd reaction conditions to achieve higher yields and purity. This may include the use of different nucleophiles and bases to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can convert this compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphoramidate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoramidate derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Dibenzyl phosphoramidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: This compound derivatives are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzyl phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable phosphoryl bonds with various substrates . These interactions are crucial for its applications in organic synthesis and biological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibenzyl phosphoramidate include other phosphoramidates such as diethyl phosphoramidate and diphenyl phosphoramidate . These compounds share similar chemical structures and properties but differ in their specific substituents and reactivity.
Uniqueness
This compound is unique due to its specific benzyl substituents, which confer distinct chemical properties and reactivity compared to other phosphoramidates . This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
[amino(phenylmethoxy)phosphoryl]oxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUXDIQZKIQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(N)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280717 | |
Record name | dibenzyl phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3905-76-8 | |
Record name | Phosphoramidic acid, dibenzyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibenzyl phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl phosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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